molecular formula C16H15FN6O B6519286 1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 920484-66-8

1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6519286
CAS No.: 920484-66-8
M. Wt: 326.33 g/mol
InChI Key: CJUGZNNKCIQMIH-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methylphenyl group, and a tetrazole ring

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling Reactions: The final step involves coupling the tetrazole derivative with the fluorophenyl derivative using a suitable coupling reagent, such as carbodiimide, to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and tetrazole moieties play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence signaling pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be compared with similar compounds, such as:

    1-(2-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different reactivity and biological activity.

    1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiourea: This compound has a thiourea linkage instead of a urea linkage, which can affect its chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c1-11-6-8-12(9-7-11)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUGZNNKCIQMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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